molecular formula C8H11FN2 B2418555 5-fluoro-N-isopropylpyridin-2-amine CAS No. 1251039-74-3

5-fluoro-N-isopropylpyridin-2-amine

Cat. No.: B2418555
CAS No.: 1251039-74-3
M. Wt: 154.188
InChI Key: FCUGCNFRPLKKJB-UHFFFAOYSA-N
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Description

5-Fluoro-N-isopropylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

5-Fluoro-N-isopropylpyridin-2-amine has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards of 5F-PI can be found in its Safety Data Sheet (SDS). The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

While specific future directions for 5F-PI are not mentioned in the search results, it’s worth noting that the field of fluorinated pyrimidines is active and evolving. For instance, directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Another area of interest is the development of fibroblast activation protein inhibitor–based radionuclide therapies .

Preparation Methods

The synthesis of 5-fluoro-N-isopropylpyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

5-Fluoro-N-isopropylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-fluoro-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

5-Fluoro-N-isopropylpyridin-2-amine can be compared with other fluorinated pyridines and pyrimidines:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

5-fluoro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUGCNFRPLKKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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